molecular formula C19H18N4O2 B2494831 N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide CAS No. 2034614-35-0

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide

Cat. No.: B2494831
CAS No.: 2034614-35-0
M. Wt: 334.379
InChI Key: FHYOHSMJIUIGIF-UHFFFAOYSA-N
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Description

This compound features an indole-2-carboxamide scaffold linked via a pyridin-4-ylmethyl group substituted with a 2-oxopyrrolidin moiety. Such structural motifs are common in protease inhibitors and kinase-targeting agents, suggesting therapeutic relevance in oncology or virology .

Properties

IUPAC Name

N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2/c24-18-6-3-9-23(18)17-10-13(7-8-20-17)12-21-19(25)16-11-14-4-1-2-5-15(14)22-16/h1-2,4-5,7-8,10-11,22H,3,6,9,12H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHYOHSMJIUIGIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=NC=CC(=C2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone ring, followed by the construction of the pyridine ring, and finally the indole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in various substituted derivatives.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a candidate for further pharmacological studies:

  • Antimalarial Activity : It has been identified as a potent antimalarial agent due to its ability to inhibit prolyl-tRNA synthetase in Plasmodium falciparum, the parasite responsible for malaria. This action disrupts protein synthesis, leading to the death of the parasite.
  • Anticancer Properties : Preliminary studies suggest that compounds with similar structural motifs can exhibit anticancer activity. For instance, derivatives of pyridine and indole have shown effectiveness against various cancer cell lines, indicating that N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide may also possess such properties .

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:

  • Formation of Pyridine and Indole Moieties : The initial step often involves synthesizing the pyridine and indole components through cyclization reactions.
  • Amide Bond Formation : The final product is formed by coupling the pyridine derivative with the indole carboxylic acid, which forms an amide bond.

The therapeutic potential of this compound is under investigation for various applications:

Antimalarial Research

The compound's mechanism of action suggests it could be developed into a new class of antimalarial drugs, particularly important given the rising resistance to existing treatments.

Cancer Treatment

Given the structural similarities to other known anticancer agents, further research could elucidate its efficacy against specific cancer types. The exploration of its derivatives could yield compounds with enhanced selectivity and potency against tumor cells .

Case Studies and Research Findings

Recent studies have focused on optimizing the pharmacological properties of compounds related to this compound:

Case Study 1: Antimalarial Efficacy

In vitro studies demonstrated that certain derivatives exhibited IC50 values significantly lower than existing antimalarial drugs, indicating strong potential for development into effective treatments.

Case Study 2: Anticancer Activity

Research involving similar indole derivatives showed promising results in inhibiting tumor growth in animal models. These findings support the hypothesis that this compound could have similar effects .

Mechanism of Action

The mechanism of action of N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Functional Group Impact on Physicochemical Properties

  • However, bulky substituents like benzyloxy (Compound 34) may offset this by increasing lipophilicity .
  • Acidity/Basicity : The (E)-indolin-3-ylidene acetamides () exhibit pKa values between 5.4–5.8, suggesting moderate acidity, whereas the target compound’s pyridine linker may confer weak basicity (unprotonated at physiological pH) .

Pharmacological Implications (Inferred from Structural Features)

  • Receptor Binding : The pyridinylmethyl group in the target compound may facilitate π-π stacking with aromatic residues in enzyme active sites, while the 2-oxopyrrolidin could mimic transition states in protease inhibition .
  • Metabolic Stability : Methoxy groups (e.g., ) may slow oxidative metabolism, whereas halogenated analogs () could enhance plasma half-life .

Biological Activity

N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, synthesis, and potential therapeutic applications based on the latest research findings.

Molecular Structure and Properties

The molecular formula of this compound is C20H23N3O2C_{20}H_{23}N_{3}O_{2} with a molecular weight of approximately 369.48 g/mol. Its structure includes a pyridine ring, a pyrrolidinone moiety, and an indole core, which contribute to its reactivity and biological interactions.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of indole have been shown to induce apoptosis in cancer cell lines. In one study, a related compound demonstrated an IC50 value of 25.72 ± 3.95 μM against MCF7 breast cancer cells, suggesting promising potential for further development as an anticancer agent .

Anti-inflammatory Effects

Indole derivatives are also recognized for their anti-inflammatory properties. A study focusing on indole-based compounds showed that certain derivatives effectively inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS). This suggests that this compound could potentially be explored for treating acute inflammatory diseases .

The mechanism through which this compound exerts its biological effects may involve interaction with specific enzymes or receptors. For example, it is hypothesized that the compound may inhibit key signaling pathways associated with cancer proliferation or inflammatory responses. The presence of multiple functional groups in its structure enhances its ability to modulate biological targets effectively.

The synthesis of this compound typically involves multi-step organic reactions. The process may include:

  • Formation of the Pyrrolidinone Ring : This step involves cyclization reactions using appropriate precursors.
  • Functionalization of the Pyridine Ring : The pyridine component is modified through nucleophilic substitution reactions.
  • Indole Coupling : The final product is formed by coupling the functionalized pyridine with an indole derivative using reagents like EDCI or DCC.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of compounds similar to this compound:

StudyFindings
Ribeiro Morais et al. (2023)Demonstrated anticancer activity with IC50 values indicating effectiveness against specific cancer cell lines .
Zhang et al. (2014)Reported anti-inflammatory effects through inhibition of cytokine release in LPS-stimulated macrophages .
Smith et al. (2020)Investigated the structure–activity relationship (SAR) revealing that certain modifications enhance biological activity .

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